molecular formula C19H15ClN2O2S B2529212 Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate CAS No. 338752-95-7

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate

Cat. No.: B2529212
CAS No.: 338752-95-7
M. Wt: 370.85
InChI Key: BQJLFOAWNQQXNG-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with ethyl, phenyl, and 4-chlorophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylsulfanyl group is attached to the pyridazine ring.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:

  • Ethyl 3-[(4-bromophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
  • Ethyl 3-[(4-methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
  • Ethyl 3-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate

These compounds share a similar core structure but differ in the substituents attached to the pyridazine ring. The unique properties of this compound, such as its specific substituents, contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfanyl-6-phenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLFOAWNQQXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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